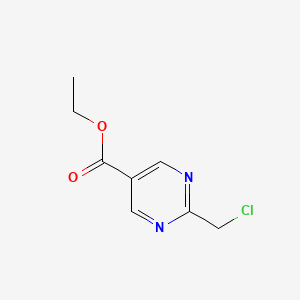![molecular formula C11H12O B13575950 3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)
3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane]: is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is part of the oxirane family, characterized by a three-membered epoxide ring. The naphthalene moiety adds aromaticity and stability to the molecule, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of naphthalene derivatives with epoxidizing agents. For instance, the reaction of 1-naphthol with an epoxidizing agent like m-chloroperbenzoic acid can yield the desired spiro compound.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under basic conditions.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted naphthalene derivatives
Scientific Research Applications
3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] involves its interaction with molecular targets through its epoxide ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules. This can result in the modulation of biological pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]
- 3,4-dihydro-2H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]
Uniqueness
3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] is unique due to its epoxide ring, which imparts distinct reactivity compared to other spiro compounds. The presence of the naphthalene moiety also adds aromatic stability, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-6-10-9(4-1)5-3-7-11(10)8-12-11/h1-2,4,6H,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJPQDRVQBXHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
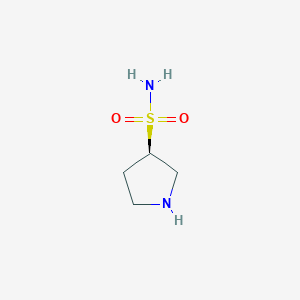
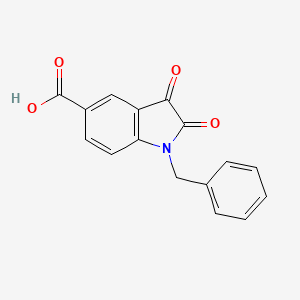
![5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B13575880.png)
![rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride](/img/structure/B13575885.png)
![(1R)-1-[3-(Methylsulfonyl)phenyl]ethanol](/img/structure/B13575893.png)


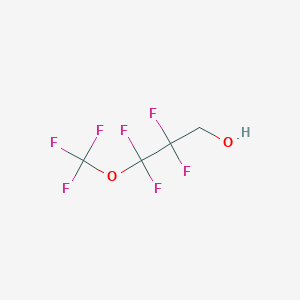
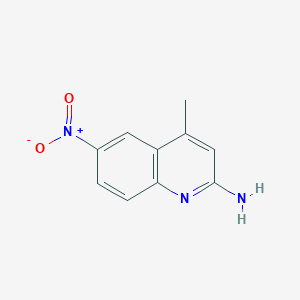
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)


